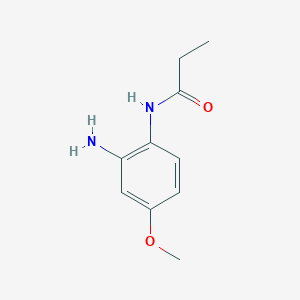

N-(2-amino-4-methoxyphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-10(13)12-9-5-4-7(14-2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJJWAQBSFELGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588285 | |

| Record name | N-(2-Amino-4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67169-89-5 | |

| Record name | N-(2-Amino-4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and molecular weight of N-(2-amino-4-methoxyphenyl)propanamide

Technical Profile: N-(2-amino-4-methoxyphenyl)propanamide [1]

Executive Summary

This compound (CAS 67169-89-5 ) is a specialized organic intermediate primarily utilized in the regioselective synthesis of 2,5-disubstituted benzimidazoles.[1][2][3] As a derivative of o-phenylenediamine, it serves as a critical "masked" scaffold in medicinal chemistry, particularly for developing kinase inhibitors and receptor antagonists where the 5-methoxybenzimidazole core is required. This guide details its physicochemical profile, synthesis logic, and application in heterocycle construction.[4]

Part 1: Chemical Identity & Physicochemical Properties[5]

The compound is characterized by a para-anisidine core substituted at the ortho-position with a free amino group, while the primary amine is acylated with a propionyl moiety. This specific substitution pattern allows for controlled cyclization.

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 67169-89-5 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Exact Mass | 194.1055 Da |

| Physical State | Solid (typically off-white to grey crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[5] |

| SMILES | CCC(=O)NC1=C(C=C(C=C1)OC)N |

| InChI Key | YGJJWAQBSFELGN-UHFFFAOYSA-N |

Part 2: Synthesis Workflow & Methodology

The synthesis of this compound is designed to overcome the regioselectivity challenges inherent in manipulating 2,4-diaminoanisole. The standard protocol employs a "Protect-then-Reduce" strategy.

Step 1: Acylation of 4-Methoxy-2-nitroaniline

-

Rationale: Direct acylation of the diamine (2,4-diaminoanisole) would yield a mixture of isomers. Starting with the nitroaniline ensures the amide is formed exclusively at the N1 position.

-

Protocol:

-

Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) as a base to scavenge HCl.

-

Dropwise add propionyl chloride (1.1 eq) at 0°C to prevent bis-acylation.

-

Stir at room temperature for 4 hours.

-

Workup: Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate to yield the intermediate N-(4-methoxy-2-nitrophenyl)propanamide.

-

Step 2: Selective Reduction of the Nitro Group

-

Rationale: The nitro group must be reduced to an amine without hydrolyzing the newly formed amide bond. Catalytic hydrogenation is preferred over harsh acid/metal reductions.

-

Protocol:

-

Dissolve the nitro-amide intermediate in Methanol or Ethanol .

-

Add 10% Pd/C (5 wt% loading).

-

Subject to Hydrogen gas (H₂) atmosphere (balloon pressure or 30 psi) for 6–12 hours.

-

Monitoring: Monitor via TLC (disappearance of the yellow nitro compound spot).

-

Purification: Filter through a Celite pad to remove the catalyst. Evaporate solvent to obtain This compound as a solid.

-

Part 3: Structural Analysis & Reactivity (Visualized)

The utility of CAS 67169-89-5 lies in its readiness to undergo acid-catalyzed cyclodehydration. The diagram below illustrates the synthesis pathway and the subsequent cyclization logic.

Figure 1: Synthesis pathway from nitroaniline precursor to the target amino-amide, and its downstream application in benzimidazole formation.

Part 4: Applications in Drug Development

Benzimidazole Scaffold Construction

The primary application of this compound is as a precursor for 2-ethyl-5-methoxybenzimidazole .

-

Mechanism: Under acidic conditions (e.g., acetic acid or dilute HCl), the free amine at position 2 attacks the carbonyl carbon of the propanamide group. Subsequent dehydration aromatizes the system to form the benzimidazole ring.

-

Advantage: This method guarantees the ethyl group is at the C2 position and the methoxy group is at the C5 (or C6) position, avoiding the regioselectivity issues of alkylating a pre-formed benzimidazole.

Kinase Inhibitor Research

5-methoxybenzimidazoles are privileged structures in kinase inhibition. The methoxy group serves as a hydrogen bond acceptor or a handle for further functionalization (e.g., demethylation to a phenol followed by etherification with solubilizing groups).

-

Relevance: Researchers use this intermediate to synthesize libraries of 2-substituted benzimidazoles to probe Structure-Activity Relationships (SAR) in ATP-binding pockets.

Metabolite Standards

In pharmacokinetic studies, this compound may serve as a reference standard for the degradation products of drugs containing the 2-ethylamino-4-methoxyaniline substructure.

References

Sources

- 1. This compound | 67169-89-5 [sigmaaldrich.com]

- 2. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]

- 3. primescholars.com [primescholars.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-[2-(Furan-3-YL)ethyl]-8-hydroxy-5,6,8A-trimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid | C20H28O4 | CID 45359865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: pKa Values and Ionization Behavior of N-(2-amino-4-methoxyphenyl)propanamide

[1]

Executive Summary

This compound is a functionalized aniline derivative characterized by two nitrogen-containing functional groups: a primary aromatic amine and a secondary amide.[1] Its ionization behavior is governed primarily by the protonation of the primary amine at position 2.

Understanding the pKa of this compound is critical for:

-

Solubility Profiling: Predicting pH-dependent solubility in aqueous buffers.[1]

-

Chromatographic Retention: Optimizing mobile phase pH for HPLC/LC-MS separation.

-

Synthetic Utility: Controlling reactivity during benzimidazole cyclization or azo coupling.[1]

Key Physicochemical Parameters:

| Parameter | Value / Prediction | Confidence |

|---|---|---|

| pKa (Basic) | 4.15 ± 0.20 | High (Calculated via Hammett/QSPR) |

| pKa (Acidic) | > 14.5 | High (Amide deprotonation) |

| LogP | 0.60 | Experimental/Predicted |

| Dominant Species at pH 7.4 | Neutral (Uncharged) | > 99.9% |

| Dominant Species at pH 1.2 | Cationic (+1) | > 99.9% |[1]

Chemical Structure & Electronic Environment

To accurately predict ionization, we must analyze the electronic effects of substituents on the basic center (the aniline nitrogen).

Structural Analysis

The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions:

-

Position 1 (C1): Propanamido group (-NH-CO-CH₂-CH₃).[1]

-

Position 2 (C2): Primary amino group (-NH₂).[1]

-

Position 4 (C4): Methoxy group (-OCH₃).[1]

Electronic Effects on Basicity

The basicity of the C2-amino group is influenced by the other substituents relative to its position:

-

Ortho-Propanamido Effect (C1): The amide group is at the ortho position to the amine.[1] While amides are generally electron-withdrawing by induction (-I), they can also participate in intramolecular hydrogen bonding with the amine hydrogens.[1] In similar systems (e.g., o-aminoacetanilide), this results in a pKa slightly lower than aniline (4.6), typically around 4.5.

-

Meta-Methoxy Effect (C4): The methoxy group is meta to the amine (1,3-relationship).[1] At the meta position, the resonance donating effect (+R) is negligible, and the inductive electron-withdrawing effect (-I) dominates.[1] The Hammett substituent constant (

) for methoxy is +0.12. This withdrawal of electron density further reduces the basicity of the amine.

Structural Visualization

The following diagram illustrates the numbering and the ionization center.

Caption: Structural hierarchy and electronic interactions affecting the ionization center.[1]

pKa Determination & Microspecies Distribution

Predicted pKa Calculation

Direct experimental data for this specific CAS is rare in public literature. We derive the pKa using the Hammett Equation adapted for ortho-substituted anilines, using o-aminoacetanilide as the parent scaffold.[1]

-

Parent pKa (o-aminoacetanilide): ~4.50[1]

-

Substituent: Methoxy at meta position (relative to amine).

-

Hammett Shift (

):-

(Reaction constant for anilines)

-

(Methoxy)

- [1]

-

(Reaction constant for anilines)

-

Calculated pKa:

[1]

Ionization Equilibrium

The relevant equilibrium occurs between the protonated ammonium species (Cation) and the free base (Neutral).

-

pH < 4.15: Equilibrium shifts left (Cationic).

-

pH > 4.15: Equilibrium shifts right (Neutral).

Microspecies Distribution Diagram

The plot below visualizes the species abundance across the pH scale.

Caption: Microspecies distribution showing the transition from cationic to neutral forms around pH 4.15.[1]

Experimental Determination Protocol

For researchers needing to validate this value experimentally, Potentiometric Titration is the gold standard method due to the compound's likely solubility profile.

Materials

-

Compound: >5 mg of this compound.[1]

-

Titrant: 0.1 M KOH (CO₂-free).

-

Solvent: 0.15 M KCl (ionic strength adjustor) with minimal methanol co-solvent if solubility is limiting.

Workflow

-

Dissolution: Dissolve the compound in 0.01 M HCl (ensuring full protonation to start).

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01 and 7.00.

-

Titration: Titrate with 0.1 M KOH in small increments (e.g., 5 µL).

-

Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) corresponds to the pKa.[1]

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Solubility & Absorption[1]

-

Stomach (pH 1.5): The compound will be >99% protonated (Cationic). This ensures high solubility in gastric fluids, facilitating rapid dissolution.

-

Intestine (pH 6.5 - 7.4): The compound will be >99% neutral.[1] With a LogP of 0.60, the neutral form is moderately lipophilic, suggesting good passive permeability across the intestinal membrane.

-

Formulation: Salt forms (e.g., Hydrochloride) are recommended to ensure solid-state stability and dissolution rate, as the free base is a solid with potential for lower aqueous solubility.[1]

Analytical Method Development (HPLC)

-

Mobile Phase pH: To achieve sharp peak shapes, avoid pH values near the pKa (3.5 - 5.0).

-

Recommended pH: pH > 6.0 (Neutral species) for reverse-phase retention.[1]

-

Alternative pH: pH < 2.5 (Cationic species) if polar retention is required, though retention on C18 will be low.

-

References

-

Hit2Lead . This compound Chemical Properties. Retrieved from .

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for aniline pKa values).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Sigma constants).

-

PubChem . Compound Summary for CAS 67169-89-5. Retrieved from .

-

Williams, R. pKa Data Compilation. Organic Chemistry Data. Retrieved from .

Methodological & Application

Application Notes & Protocols: Handling and Storage of Air-Sensitive Amine Intermediates

Introduction: The Chemical Challenge of Air-Sensitive Amines

Amine intermediates are foundational building blocks in pharmaceutical and fine chemical synthesis. However, their utility is often complicated by their sensitivity to atmospheric conditions. Exposure to oxygen, moisture, and even carbon dioxide can lead to rapid degradation, impurity formation, and a significant reduction in yield, compromising the integrity of complex multi-step syntheses.[1][2][3] The primary degradation pathways include oxidation to imines or nitroso compounds, hydrolysis, and the formation of carbamates with CO2.[3][4][5][6] This reactivity necessitates the use of specialized handling and storage protocols to preserve the chemical fidelity of these critical intermediates.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the fundamental principles behind each technique. By understanding the causality of experimental choices, laboratories can establish robust, self-validating systems for managing air-sensitive amines, ensuring experimental reproducibility and safety.

Section 1: The Inert Atmosphere Toolkit: A Comparative Analysis

The exclusion of reactive atmospheric gases is the cornerstone of handling air-sensitive compounds. The two primary tools for achieving this are the Schlenk line and the glovebox. The choice between them depends on the specific compound's sensitivity, the scale of the operation, and the nature of the manipulations required.

| Feature | Schlenk Line | Glovebox (Nitrogen/Argon) |

| Atmosphere Control | Dynamic; relies on a positive pressure of inert gas and vacuum cycles.[7][8] | Static, continuously purified atmosphere.[9][10][11] |

| Typical O₂/H₂O Levels | Variable, dependent on technique; generally higher than a glovebox. | < 1 ppm O₂ and H₂O achievable with modern purifiers.[10][12] |

| Best Suited For | Liquid/solution transfers, reactions in glassware, distillations.[7][11][13] | Handling and weighing solids, preparing NMR samples, long-term storage.[1][10] |

| Primary Limitation | Difficult to handle and weigh solids without contamination. | Solvents can attack seals; diffusion of O₂/H₂O through gloves.[14] |

| Cost | Relatively inexpensive to set up.[9] | Significant capital investment and ongoing maintenance costs. |

The Causality Behind the Choice:

-

For highly sensitive solids: A glovebox is superior.[10] The rigorously controlled static atmosphere allows for direct manipulation, such as weighing, which is nearly impossible to perform without contamination on a Schlenk line.

-

For solution-based reactions: A Schlenk line is often more practical and efficient.[11] It allows for easy heating, cooling, and stirring of reactions in standard glassware connected to a dual vacuum-inert gas manifold.[7]

Section 2: Core Protocols in Practice

The following protocols are designed to be self-validating systems. Each step is included to systematically eliminate sources of atmospheric contamination.

Protocol 2.1: Preparation of Anhydrous, Degassed Solvents

Principle: Dissolved oxygen and trace water are often the primary culprits in amine degradation.[2][4] Solvents must be both dried and deoxygenated immediately before use. While solvent purification systems (SPS) are a safe and modern alternative, traditional distillation and degassing methods remain prevalent.[15][16]

Methodology (Freeze-Pump-Thaw): This is the most effective method for removing dissolved gases.[2]

-

Preparation: Assemble a Schlenk flask containing the solvent and a magnetic stir bar. Ensure the flask is appropriately sized (no more than half full).

-

Freezing: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the inner wall to prevent cracking the flask.

-

Pumping (Evacuation): Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line.[2] Allow it to evacuate for 5-10 minutes to remove gases from the headspace.

-

Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released from the thawing solid.

-

Repeat: Repeat this cycle at least three times to ensure complete removal of dissolved atmospheric gases.

-

Backfilling: After the final thaw, backfill the flask with a positive pressure of high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use and can be stored under this inert atmosphere for 1-2 days.

Protocol 2.2: Handling and Transfer of a Solid Amine Intermediate in a Glovebox

Principle: The glovebox provides a controlled environment to handle solids that would otherwise react upon contact with air.[1][10] All materials entering the glovebox must be rigorously purged to avoid contaminating the internal atmosphere.

Methodology:

-

Material Preparation: Place the sealed container of the amine intermediate, along with oven-dried glassware (vials, spatulas), in the glovebox antechamber.[10]

-

Antechamber Purging: Evacuate the antechamber under high vacuum and refill with the glovebox's inert gas. This vacuum/refill cycle must be repeated a minimum of three times.[10] For larger items or porous materials, longer cycles are necessary.

-

Transfer to Main Chamber: Once the purge cycles are complete, open the inner antechamber door and move the items into the main glovebox chamber. Allow items to "outgas" for several minutes before opening any containers.

-

Weighing and Aliquoting: Using a tared, oven-dried vial on a balance inside the glovebox, carefully weigh out the desired amount of the solid amine.

-

Sealing: Tightly seal the vial containing the weighed amine. For added protection, wrap the cap with parafilm. The stock bottle should also be securely sealed and stored within the glovebox.[1]

Protocol 2.3: Liquid Transfer of an Air-Sensitive Amine Solution via Cannula

Principle: Cannula transfer uses a pressure differential to move a liquid from one sealed vessel to another through a narrow, flexible tube (the cannula), preventing any contact with the atmosphere.[7] This is a fundamental Schlenk line technique.

Methodology:

-

System Setup:

-

The source flask (containing the degassed amine solution) is sealed with a rubber septum and maintained under a positive pressure of inert gas, vented through an oil bubbler.

-

The destination flask is assembled, oven-dried, and subjected to at least three vacuum/inert gas backfill cycles on the Schlenk line to ensure an inert atmosphere.[15] It is also sealed with a septum.

-

-

Cannula Purge: Insert one end of a double-tipped needle (cannula) through the septum of the source flask, ensuring the tip is above the liquid level. Insert the other end into a spare, purged flask. The flow of inert gas from the source flask will purge the cannula of air.

-

Initiating Transfer: Lower the cannula tip into the amine solution in the source flask. Insert a "venting" needle connected to the bubbler into the headspace of the destination flask.

-

Pressure-Driven Flow: The positive pressure in the source flask will push the liquid through the cannula and into the destination flask. The venting needle in the destination flask allows for the displacement of gas without pressure buildup.

-

Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the source flask and allow inert gas to flush the remaining liquid from the cannula. Remove the cannula from both flasks.

Visualization of Key Workflows

Schlenk Line Evacuation and Backfill Cycle

This diagram illustrates the fundamental process of preparing glassware on a Schlenk line, which is the prerequisite for nearly all subsequent manipulations.

Caption: Workflow for inerting glassware.

Decision Tree for Handling Technique Selection

This diagram provides a logical pathway for choosing the most appropriate technique based on the properties of the amine intermediate and the nature of the planned experiment.

Caption: Decision guide for technique selection.

Section 3: Long-Term Storage and Stability

Proper storage is critical to maintaining the long-term viability of air-sensitive amine intermediates.

-

Primary Container: The ideal primary container is a glass vessel with a high-integrity seal, such as a Sure/Seal™ bottle or a glass ampoule.[17][18] For solids weighed out in a glovebox, screw-cap vials with PTFE-lined caps are suitable.[11]

-

Atmosphere: The headspace of the container must be filled with an inert gas. For long-term storage, argon is often preferred over nitrogen due to its higher density, which can help displace any minor air ingress more effectively.

-

Secondary Containment: The primary container should be placed inside a larger, sealed secondary container.[19][20] A desiccator cabinet that is either under vacuum or purged with inert gas is an excellent option.[21] This provides an additional barrier against atmospheric contamination.

-

Temperature and Light: Most amines should be stored in a cool, dark place to prevent thermal degradation and photo-oxidation.[4][21] Refrigeration may be required for highly volatile or thermally unstable intermediates, but care must be taken to prevent moisture condensation upon removal.[21] Always allow the container to warm to room temperature before opening.

Section 4: Safety and Emergency Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible gloves.

-

Ventilation: All manipulations of air-sensitive amines, especially volatile ones, should be performed in a well-ventilated fume hood or a glovebox.[4][12][14]

-

Quenching: Spills and residual reactive amines must be quenched safely. A slow, controlled addition to a non-protic solvent followed by the careful addition of a quenching agent like isopropanol is a common procedure.

-

Inert Gas Pressure: Never apply excessive positive pressure to glassware. All systems should be vented through an oil or mercury bubbler to prevent pressure buildup, which can lead to catastrophic glassware failure.[17][18]

References

-

ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes. Retrieved from [Link]

-

Friedrich Schiller University Jena. (n.d.). Glovebox. Retrieved from [Link]

-

Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]

-

Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

-

Sinton, A. J. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]

-

Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Operachem. (2025, June 19). SCHLENK LINE. Retrieved from [Link]

-

Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds. Retrieved from [Link]

-

Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

-

University of New Mexico, Chemistry Department. (n.d.). Schlenk Line. Retrieved from [Link]

-

NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

-

Longchang Chemical. (2024, August 28). Purification of common solvents. Retrieved from [Link]

-

Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]

-

The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

-

IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

-

PMC. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

-

UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

-

University of Colorado. (2021, January 5). Chemical Storage. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Storage. Retrieved from [Link]

-

MIT EHS. (n.d.). Chemical Storage. Retrieved from [Link]

-

AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. molan.wdfiles.com [molan.wdfiles.com]

- 3. nilu.com [nilu.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. mdpi.com [mdpi.com]

- 6. publications.ieaghg.org [publications.ieaghg.org]

- 7. Schlenk line - Wikipedia [en.wikipedia.org]

- 8. SCHLENK LINE - operachem [operachem.com]

- 9. processsensing.com [processsensing.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ossila.com [ossila.com]

- 12. Glovebox [chemgeo.uni-jena.de]

- 13. academic.oup.com [academic.oup.com]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. research.cuanschutz.edu [research.cuanschutz.edu]

- 20. Chemical Storage – EHS [ehs.mit.edu]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-amino-4-methoxyphenyl)propanamide

Diagnostic & Triage

Status: You have synthesized or acquired N-(2-amino-4-methoxyphenyl)propanamide and observed unexpected coloration.

| Observation | Likely Cause | Recommended Action |

| Pale Pink / Red | Early-stage oxidation (formation of p-quinone imines or azo-linkages). | Protocol A (Recrystallization with Carbon) |

| Dark Brown / Black | Advanced oxidation (polymerized anilines) or residual transition metals. | Protocol B (Salt Formation) |

| Sticky / Oily Solid | Solvent inclusions or eutectic impurity mixtures ("Oiling Out"). | Protocol A (Solvent Switch) or Protocol B |

Technical Insight:

The 2-amino-4-methoxyphenyl moiety is an electron-rich aniline derivative. The amino group (

Protocol A: The "Gold Standard" Recrystallization

Best for: Routine cleanup, pale pink/off-white samples, removal of trace oxidation.

This method utilizes Activated Carbon Adsorption coupled with Hot Filtration . The choice of carbon is critical; for basic amines/anilines, neutral or slightly acidic carbons prevent strong chemisorption of the product.

Reagents & Materials

-

Solvent System: Ethanol (95%) and Water OR Ethyl Acetate and Hexanes.

-

Adsorbent: Activated Charcoal (e.g., Darco® G-60 or Norit® SX Ultra).

-

Filter Aid: Celite® 545 (Diatornaceous earth).

Step-by-Step Methodology

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the primary solvent (Ethanol or Ethyl Acetate) and heat to near-boiling.

-

Critical: Use the minimum volume required to just dissolve the solid at reflux.

-

-

Adsorption (The Decolorization Step):

-

Remove heat source to stop boiling (prevent boil-over).

-

Add Activated Carbon (5-10% by weight of the crude solid).

-

Optional: Add 0.1% sodium dithionite (

) if using aqueous ethanol; this reducing agent helps reverse early-stage oxidation (quinones back to hydroquinones). -

Return to gentle reflux for 10–15 minutes. Do not exceed 20 minutes , as oxidative degradation can re-occur.

-

-

Hot Filtration:

-

Prepare a pre-warmed Büchner funnel with a pad of Celite®.

-

Filter the mixture while hot. If the filtrate cools and crystallizes in the funnel, rinse with a small amount of hot solvent.

-

-

Crystallization:

-

Allow the clear filtrate to cool slowly to room temperature (fast cooling traps impurities).

-

If using Ethanol, add Water dropwise until slight turbidity persists, then warm to clear and let cool.

-

Chill in an ice bath (

) for 1 hour.

-

-

Isolation:

-

Filter the white crystals.

-

Wash with cold solvent/anti-solvent mixture.

-

Dry under vacuum at

.

-

Workflow Visualization

Caption: Figure 1.[1][2][3] Activated Carbon Decolorization and Recrystallization Workflow.

Protocol B: The "Rescue" Method (Salt Formation)

Best for: Deeply colored samples (brown/black), "oils," or when Protocol A fails.

This method exploits the basicity of the aniline nitrogen. By forming a salt (Hydrochloride or Methanesulfonate), you force the target molecule into a crystalline ionic lattice that excludes non-basic organic impurities (tars, oxidized neutrals).

Reagents

-

Solvent: Anhydrous Ethanol or Methanol.

-

Acid Source: HCl in Dioxane (4M) or Acetyl Chloride (generates HCl in situ with alcohol).

-

Base (for recovery): Aqueous Ammonia (

) or Saturated

Step-by-Step Methodology

-

Salt Precipitation:

-

Dissolve the crude material in a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Tars often dissolve well here.

-

Add the Acid solution dropwise with vigorous stirring.

-

The this compound hydrochloride salt will precipitate immediately.

-

Note: Most colored impurities will remain dissolved in the organic mother liquor.

-

-

Filtration & Wash:

-

Free Basing (Recovery):

-

Suspend the salt in water.

-

Adjust pH to 8–9 using aqueous Ammonia or

. -

Extract the liberated free base into Ethyl Acetate (

). -

Dry over

, filter, and evaporate.[6]

-

Logic Diagram: Salt Purification

Caption: Figure 2.[3] Chemical purification via Acid-Base extraction logic.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. Why?

A: This occurs when the compound separates as a liquid droplet before the solution reaches the freezing point of the solid.

-

Cause: The solution is too concentrated, or the solvent boiling point is higher than the melting point of the solvated product.

-

Fix:

-

Re-heat to dissolve the oil.

-

Add more solvent (dilute by 10-20%).

-

Add a "seed crystal" of pure product at the cloud point.

-

Scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Q: I lost 40% of my yield using Activated Carbon. What happened?

A: You likely used too much carbon or the wrong type.

-

Adsorption Isotherm: Carbon binds everything, just with different affinities. If you use >20% wt/wt carbon, you will irreversibly bind your product.

-

Fix: Use minimal carbon (5% wt). Wash the filter cake (Celite + Carbon) with hot solvent to recover trapped product.

Q: Can I use Column Chromatography instead?

A: Yes, but it is often inefficient for removing trace colored impurities from bulk solids.

-

Recommendation: If you must use chromatography, use a silica column doped with 1% Triethylamine (TEA) to prevent the aniline from streaking (tailing) on the acidic silica surface.

Q: How do I prevent the color from returning?

A: Storage is key.

-

Store the purified solid under an inert atmosphere (Argon/Nitrogen).

-

Keep in amber vials to protect from light.

-

Store at

to inhibit auto-oxidation kinetics.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Sigma-Aldrich. (n.d.). Surface chemistry of synthetic carbon adsorbents and their application in the adsorption of amines. Retrieved October 26, 2023, from

-

Biotage. (2023).[3] How can I remove color from my reaction product? Retrieved from

-

BenchChem. (2025).[2] Preventing oxidation of the aniline group during complexation. Retrieved from

Sources

Controlling pH to prevent hydrolysis of the amide bond in N-(2-amino-4-methoxyphenyl)propanamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Why this molecule is unique: Unlike simple acetanilides (e.g., paracetamol), N-(2-amino-4-methoxyphenyl)propanamide contains a free primary amine at the ortho position relative to the amide bond. This structural feature introduces a critical instability pathway known as Neighboring Group Participation (NGP) .

The ortho-amino group can act as an intramolecular nucleophile, attacking the amide carbonyl. This leads to two distinct degradation pathways depending on pH and temperature:

-

Hydrolysis: Cleavage into the diamine and propanoic acid.

-

Cyclization: Dehydration to form a benzimidazole derivative (5-methoxy-2-ethyl-1H-benzimidazole).

This guide provides the protocols to stabilize this compound by neutralizing these catalytic pathways.

The Degradation Mechanism (Visualized)

To troubleshoot stability, you must distinguish between hydrolysis and cyclization. The following pathway illustrates how pH and the ortho-amine drive these reactions.

Figure 1: The ortho-amino group facilitates both cyclization (red) and hydrolysis (green). Note the mass difference (ΔMW) which is critical for LC-MS identification.

The pH "Sweet Spot" & Buffer Protocol

Theoretical Basis

The stability of this amide relies on balancing two ionization states:

-

pH < 3 (Acidic): The ortho-amine is protonated (

). It cannot act as a nucleophile, blocking cyclization. However, the amide carbonyl is activated, risking acid-catalyzed hydrolysis. -

pH > 8 (Basic): The amide is susceptible to direct hydroxide attack (base hydrolysis).

-

pH 4.0 – 7.0 (Target): The rate of direct hydrolysis is lowest. While the amine is unprotonated (active), keeping the temperature low prevents the activation energy required for cyclization.

Recommended Buffer System

Target pH: 6.0 – 6.5 Buffer Type: 50 mM Ammonium Acetate or Potassium Phosphate.

Protocol: Preparation of 50 mM Ammonium Acetate (pH 6.0)

This buffer is volatile and LC-MS compatible, making it ideal for analysis.

-

Weigh: Dissolve 3.85 g of Ammonium Acetate (HPLC Grade) in 900 mL of HPLC-grade water.

-

Adjust: Measure pH. It will likely be near neutral (pH ~7.0).

-

Titrate: Slowly add dilute Acetic Acid (10%) dropwise while stirring until pH reaches 6.0 ± 0.1 .

-

Dilute: Add water to a final volume of 1000 mL.

-

Filter: Pass through a 0.22 µm membrane filter to remove particulates.

Storage Warning: Do not store the compound in this buffer for >24 hours at room temperature. For long-term storage, lyophilize the compound or store as a solid at -20°C.

Troubleshooting Guide (FAQs)

Scenario A: "I see a new peak in my LC-MS chromatogram."

Q: How do I identify the degradant? A: Check the Mass Spectrum (MS) of the new peak. Use the table below to diagnose the pathway.

| Observation (LC-MS) | Mass Shift (Δ) | Diagnosis | Cause |

| [M+H]+ = 177 | -18 Da | Cyclization (Benzimidazole) | Acidic pH + Heat, or prolonged storage in solution. |

| [M+H]+ = 139 | -56 Da | Hydrolysis (Diamine formation) | High pH (>8) or Strong Acid (<2). Loss of propionyl group. |

| [M+H]+ = 195 | 0 Da | Isomerization/ impurity | Unlikely for this molecule; check column chemistry. |

Scenario B: "The compound degrades during LC purification."

Q: I am using 0.1% TFA (pH ~2). Is this safe? A: No. While standard for peptides, 0.1% TFA protonates the amide oxygen and, combined with the heat of fraction collection/evaporation, accelerates hydrolysis.

-

Fix: Switch to 0.1% Formic Acid (pH ~2.7) which is milder, or preferably 10 mM Ammonium Bicarbonate (pH 7.8) if the retention time allows (though watch for base hydrolysis if runs are long). Ideally, use the Ammonium Acetate pH 6.0 method described above.

Scenario C: "My solid sample turned slightly purple/brown."

Q: Is this hydrolysis? A: This is likely Oxidation , not hydrolysis. The electron-rich aniline ring (methoxy + amino groups) is highly susceptible to air oxidation.

-

Fix: Store under Argon/Nitrogen gas. Hydrolysis products (white/off-white solids) rarely cause strong color changes, whereas oxidized anilines form dark azo/nitroso compounds.

Diagnostic Workflow

Use this decision tree to resolve stability issues during experimentation.

References & Authoritative Sources

-

Mechanism of Amide Hydrolysis: Smith, M. B., & March, J.[1] (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the general acid/base catalyzed hydrolysis of amides).

-

Neighboring Group Participation (The Ortho-Effect): Page, M. I. (1973). "The energetics of neighbouring group participation." Chemical Society Reviews, 2, 295-323. (Foundational text on how intramolecular amines accelerate reaction rates).

-

Benzimidazole Formation from o-Aminoanilides: Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society. (The classic "Phillips Condensation" mechanism relevant to the cyclization pathway).

-

Stability of Acetanilide Derivatives: O'Neil, M. J. (Ed.). (2013).[3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Provides general stability and solubility data for acetanilide class compounds).

Sources

Overcoming catalyst poisoning during the preparation of N-(2-amino-4-methoxyphenyl)propanamide

A Guide to Overcoming Catalyst Poisoning in Catalytic Hydrogenation

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing catalytic hydrogenation for the reduction of the nitro-group precursor, N-(4-methoxy-2-nitrophenyl)propanamide. Catalyst deactivation, particularly through poisoning, is a frequent and costly challenge in this critical synthetic step.

As Senior Application Scientists, we have developed this resource to provide not just protocols, but the underlying rationale to empower you to diagnose, troubleshoot, and overcome these issues effectively. Our approach is built on a foundation of mechanistic understanding and field-proven strategies to ensure the robustness and success of your synthesis.

Frequently Asked Questions (FAQs): Initial Diagnosis

This section addresses the preliminary questions that arise when a catalytic reaction fails to proceed as expected.

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning are often observable through reaction monitoring and include:

-

Stalled or Sluggish Reaction: A significant decrease in the rate of hydrogen uptake, or a complete halt, is the most direct sign.[1]

-

Incomplete Conversion: The reaction stops before the starting material is fully consumed, even with extended reaction times or increased hydrogen pressure.

-

Reduced Product Yield and Selectivity: The desired product is obtained in lower yields than expected, and there may be an increase in side products.[1]

-

Need for Harsher Conditions: You find it necessary to use higher temperatures, pressures, or catalyst loadings than established protocols to achieve conversion.[1]

-

Visual Change in Catalyst: In some cases, the catalyst may change color or appearance, although this is not always a reliable indicator.[1]

Q2: My reaction has stalled. How do I differentiate between catalyst poisoning and other issues like a faulty setup or poor-quality catalyst?

A2: This is a critical diagnostic step. Before concluding that poisoning is the issue, a systematic check is necessary.

-

System Integrity: Ensure your reaction vessel and gas lines are leak-proof. A slow leak in the hydrogen supply can mimic a stalled reaction.

-

Mass Transfer Limitations: Vigorous stirring is essential to ensure proper mixing of the gas (H₂), liquid (substrate solution), and solid (catalyst) phases. Inadequate stirring can limit the reaction rate.

-

Catalyst Activity: The catalyst itself may be inactive. This can happen with old batches or improperly stored catalysts (e.g., Pd/C is often pyrophoric and must be handled carefully).[1] It is best practice to test a new batch of catalyst with a simple, reliable reaction (like the hydrogenation of cyclohexene) to confirm its activity.

If these factors are ruled out, catalyst poisoning becomes the most likely culprit. A classic troubleshooting technique is to filter the reaction mixture and add a fresh batch of catalyst. If the reaction restarts, it strongly suggests the initial catalyst was poisoned by an impurity in the reaction medium.[2]

Troubleshooting Guide: Identifying and Mitigating Catalyst Poisons

Once poisoning is suspected, the next step is to identify the source and implement a mitigation strategy. Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.[3][4]

Q3: What are the most probable sources of poisons in the synthesis of this compound?

A3: Poisons can be introduced from multiple sources. In this specific synthesis, the most common culprits are:

-

Starting Materials: The precursor, N-(4-methoxy-2-nitrophenyl)propanamide, or the reagents used to make it (e.g., 4-methoxy-2-nitroaniline) may contain impurities. Sulfur compounds are notorious poisons for palladium and platinum catalysts.[5][6]

-

Solvents: Solvents can contain impurities that act as poisons. For example, some grades of methanol or ethanol may contain trace amounts of sulfur.

-

Hydrogen Gas: While less common with high-purity gas cylinders, carbon monoxide (CO) can be a poison present in the hydrogen source.[1]

-

The Product Itself: Aromatic amines, like the desired product, can sometimes act as inhibitors by competing with the nitro group for active sites on the catalyst surface, although they are not typically considered irreversible poisons.[1][3]

Below is a logical workflow for diagnosing and resolving catalyst poisoning.

Caption: Troubleshooting workflow for catalyst poisoning.

Q4: How can I remove potential poisons from my starting materials and solvents?

A4: Feedstock purification is one of the most effective preventative measures.[4]

-

Recrystallization: Purifying the solid N-(4-methoxy-2-nitrophenyl)propanamide precursor by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can effectively remove many non-volatile impurities.

-

Activated Carbon Treatment: Stirring the substrate solution with activated carbon (charcoal) before adding the catalyst can adsorb many organic poisons. The carbon is then filtered off (e.g., through Celite) before proceeding with hydrogenation.[7]

-

Solvent Purification: If solvents are suspected to be the source of contamination, using high-purity, anhydrous grades is recommended. Distillation of solvents can also remove non-volatile impurities.

Table 1: Common Catalyst Poisons and Mitigation Strategies

| Poison Class | Common Examples | Typical Source | Affected Catalysts | Mitigation Strategy |

| Sulfur Compounds | Thiols, Thioethers, Sulfides | Impurities in starting materials or solvents | Pd, Pt, Ni[5] | Recrystallization of substrate, activated carbon treatment, use of sulfur-resistant catalysts. |

| Nitrogen Compounds | Amines, Pyridines, Nitriles | Product, byproducts, impurities | Pd, Pt | Increase catalyst loading, switch to a more robust catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).[8] |

| Heavy Metals | Lead, Mercury, Arsenic | Cross-contamination from other reactions | Pd, Pt, Ni | Ensure clean glassware, use dedicated equipment if possible. |

| Halides | Organic or Inorganic Halides | Impurities from previous synthetic steps | Pd, Pt | Purification of starting materials, addition of a base (e.g., triethylamine) to scavenge acidic halides. |

| Carbon Monoxide | CO | Impurity in hydrogen gas | Pd, Pt, Ni | Use ultra-high purity (UHP) grade hydrogen. |

Experimental Protocols

Protocol 1: Robust Catalytic Hydrogenation of N-(4-methoxy-2-nitrophenyl)propanamide

This protocol incorporates best practices to minimize the risk of catalyst poisoning.

-

Purification of Substrate: Recrystallize N-(4-methoxy-2-nitrophenyl)propanamide from ethanol to remove potential impurities. Dry thoroughly under vacuum.

-

Reaction Setup: To a clean, dry hydrogenation flask, add the recrystallized N-(4-methoxy-2-nitrophenyl)propanamide (1.0 eq).

-

Solvent Addition: Add a high-purity solvent (e.g., methanol or ethyl acetate, 10-20 volumes). Stir to dissolve.

-

Inerting: Seal the flask and purge the system thoroughly with an inert gas (nitrogen or argon) for at least 15 minutes to remove all oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C). Note: Handle Pd/C with care, as it can be pyrophoric.

-

Hydrogenation: Purge the system with hydrogen gas (balloon or pressurized vessel). Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) / liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully purge the system with inert gas again. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[7]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Q5: I've tried purifying my reagents and the reaction still fails. What are my next steps?

A5: If extensive purification does not solve the problem, the issue may be a highly potent poison or inherent inhibition. In this case, altering the catalyst or reaction conditions is the next logical step.

-

Change the Catalyst: Platinum-based catalysts (e.g., Pt/C, PtO₂) are sometimes more resistant to certain poisons than palladium catalysts. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when standard Pd/C fails.[8]

-

Increase Catalyst Loading: While not always cost-effective, increasing the catalyst loading (e.g., to 15-20 mol%) can sometimes overcome the effects of a low-concentration poison.

-

Increase Pressure and/or Temperature: Elevating the hydrogen pressure (using a Parr shaker or autoclave) increases the concentration of hydrogen on the catalyst surface and can help overcome competitive inhibition.[2][8] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious as it may also promote side reactions.

Visualizing the Poisoning Mechanism

The following diagram illustrates the fundamental principle of competitive poisoning at the catalyst's active sites.

Caption: Competitive binding at catalyst active sites.

By systematically addressing potential sources of contamination and rationally adjusting reaction parameters, researchers can successfully overcome the challenge of catalyst poisoning in the synthesis of this compound.

References

-

ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio 2023 Technology Brief. [Link]

-

Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

-

Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

-

Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

-

H-TEC Education. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]

-

OAText. (2017). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Insights in Analytical Electrochemistry. [Link]

-

Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

-

Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

-

AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

-

AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Curly Arrow. (2010). Catalytic Hydrogenation Part III - More Tips and Tricks. [Link]

-

MDPI. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 666. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]

- 5. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]

- 6. ammoniaknowhow.com [ammoniaknowhow.com]

- 7. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]

- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

Purification challenges in separating N-(2-amino-4-methoxyphenyl)propanamide from starting materials

[1][2]

Status: Active Ticket Type: Synthesis & Purification Troubleshooting Applicable For: Intermediate isolation in opioid analogue synthesis; Benzimidazole precursor handling.[1][2]

Executive Summary: The "Ortho-Effect" Hazard

The primary challenge with this compound is the ortho-effect .[1][2] The proximity of the nucleophilic amine (position 2) to the electrophilic amide carbonyl (position 1) creates a high potential for intramolecular cyclization.[1] Furthermore, electron-donating groups (methoxy at position 4) increase the electron density of the ring, making the free amine highly susceptible to oxidation (browning/purpling).[1]

Key Physical Properties (Predicted):

| Property | Value / Behavior |

|---|---|

| State | Off-white to pale beige solid (pure); Purple/Black (oxidized).[1][2] |

| Basicity | Weakly basic (Aniline nitrogen).[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water; Soluble in dilute acid.[1] |

| Major Impurity | 5-methoxy-2-ethyl-1H-benzimidazole (Cyclization product).[1][2] |

| Storage | Store under Argon/Nitrogen at -20°C. Light sensitive. |

Troubleshooting Guide (Q&A Format)

Issue 1: "I cannot separate the starting material (Nitro precursor) from the Target Amine."

User Observation: "TLC shows the spots are too close, or they streak. Column chromatography is resulting in low yields."[1]

Technical Diagnosis: The starting material is likely N-(4-methoxy-2-nitrophenyl)propanamide .[1][2] While the polarity difference between a nitro group and a primary amine is usually sufficient for silica separation, ortho-diamines interact strongly with the acidic silanol groups on silica gel, causing streaking and on-column oxidation.[1]

Solution: The "Cold Acid" Switch Do not rely on standard chromatography.[2] Use the basicity of the target amine to separate it from the non-basic nitro-amide precursor using a pH-controlled extraction.[2]

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Extraction (Target Capture): Extract the organic layer with cold (0°C) 0.5 M HCl .

-

Wash: Wash the aqueous acidic layer twice with fresh EtOAc to remove trapped nitro impurities.[2]

-

Recovery: Place the aqueous layer in an ice bath. Slowly adjust pH to ~9-10 using saturated NaHCO₃ or 10% NaOH (keep T < 5°C).

-

Final Extraction: Extract the now-cloudy aqueous layer with DCM (Dichloromethane) .[1][2] Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

Why this works: This exploits the

difference.[2] The nitro-amide has no basic center, whereas the target is an aniline derivative.

Issue 2: "My product contains a persistent impurity at [M-18] mass units."

User Observation: "LC-MS shows a peak with mass M-18 relative to the target. It increases when I heat the sample or leave it in solution."

Technical Diagnosis:

You are observing Cyclodehydration . The target molecule is cyclizing to form 5-methoxy-2-ethyl-1H-benzimidazole .[1][2] This is driven by acid catalysis and heat.[2] The "M-18" corresponds to the loss of a water molecule (

Visualizing the Pathway:

Figure 1: The Cyclodehydration Pathway.[1][7] The ortho-amino group attacks the amide carbonyl, leading to water loss and benzimidazole formation.[1]

Corrective Actions:

-

Eliminate Heat: Never use a drying oven. Remove solvents on a rotavap with the bath temperature set below 35°C .

-

Neutralize Quickly: If using the Acid-Base extraction method (Issue 1), ensure the acidic phase is not stored; neutralize it immediately after separation.[1]

-

Avoid Acidic Silica: If chromatography is absolutely necessary, pre-treat the silica gel with 1% Triethylamine (TEA) to neutralize acidic sites that catalyze this cyclization.[1]

Issue 3: "The solid is turning purple/black upon filtration."

User Observation: "The product looked white in solution, but after filtration and drying on the funnel, a dark crust formed."

Technical Diagnosis: This is Oxidative Polymerization .[1][2] Electron-rich anilines (especially with methoxy donors) are prone to radical oxidation by atmospheric oxygen, forming azo-dimers and quinoid-like polymers.[1][2]

Protocol: The "Inert Blanket" Handling

-

Antioxidant Additive: Add a trace amount of Ascorbic Acid or Sodium Metabisulfite to the aqueous workup buffers to scavenge radicals.

-

Inert Filtration: If possible, filter under a nitrogen blanket.[1] If not, cover the funnel with foil immediately and minimize air-flow time.[1]

-

Storage: Store the final compound as a HCl salt if compatible with the next step. The salt form is significantly more resistant to oxidation than the free base.

Summary of Impurity Profile

| Impurity Type | Origin | Detection (LC-MS) | Removal Strategy |

| Nitro-Precursor | Incomplete Reduction | M+30 (approx) | Acid/Base Extraction (See Issue 1).[1][2] |

| Benzimidazole | Cyclization (Overheating) | M-18 | Avoid Heat/Acid; Recrystallize from cold EtOH.[1][2] |

| Azo-Dimers | Oxidation (Air exposure) | 2M-2 | Use Antioxidants; Store under Argon.[1][2] |

| Regioisomer | Impure Starting Material | Same Mass | Check precursor purity (2-nitro vs 3-nitro). |

Recommended Workup Workflow

The following diagram outlines the optimized decision tree for isolating the target while avoiding the pitfalls described above.

Figure 2: Optimized Acid-Base Purification Workflow. This path avoids thermal stress and utilizes pH-switching to remove non-basic impurities.[1][2]

References

-

Benzimidazole Synthesis via Oxidative Cyclization

-

Handling of Methoxy-Aniline Derivatives

-

Purification of o-Phenylenediamine Derivatives

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]

- 6. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 7. US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of N-(2-amino-4-methoxyphenyl)propanamide

This guide provides a comprehensive, in-depth comparison of various High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(2-amino-4-methoxyphenyl)propanamide. It is designed for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support method development and validation.

Introduction

This compound is an aromatic amide with potential applications in pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities and degradation products.[2] This guide will walk through a systematic and scientifically-grounded approach to developing a robust and reliable HPLC method for purity analysis.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method begins with a thorough understanding of the analyte's properties. This compound possesses several key structural features that guide the initial method development:

-

Aromatic Ring: Provides UV absorbance, making UV detection a suitable choice.

-

Amine and Amide Groups: These are polar functional groups that can interact with the stationary phase and influence retention.[3][4] The primary amine group is basic and its ionization state is pH-dependent.

-

Methoxyphenyl Group: Contributes to the molecule's overall hydrophobicity.

Based on its structure, this compound is a moderately polar compound.[5][6] This characteristic suggests that reversed-phase HPLC (RP-HPLC) will be the most effective separation mode.[7]

Initial Method Development: A Rational Approach

The initial phase of method development involves selecting the appropriate column, mobile phase, and detection wavelength.

1. Column Selection: A Comparative Overview

The choice of stationary phase is paramount for achieving the desired separation. For moderately polar aromatic compounds, several reversed-phase columns are viable options. Below is a comparison of common choices:

| Column Chemistry | Principle of Separation | Advantages for this compound | Disadvantages |

| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Excellent retention for moderately non-polar to polar compounds. Widely available and well-characterized.[2] | Potential for poor retention of very polar impurities. |

| C8 (Octylsilane) | Less hydrophobic than C18. | May provide better peak shape for some basic compounds and shorter analysis times. | Reduced retention compared to C18, which may be insufficient for early-eluting impurities. |

| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl group can offer unique selectivity for aromatic compounds, potentially improving the resolution of structurally similar impurities.[8] | Selectivity can be highly dependent on the mobile phase composition. |

For initial screening, a C18 column is often the first choice due to its versatility and high retentivity.

2. Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

-

Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.[8] A good starting point is a gradient elution from a low to a high concentration of the organic modifier to elute a wide range of potential impurities.[3]

-

Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[8] The primary amine group's pKa will determine its ionization state. Buffering the mobile phase is essential to maintain a consistent pH and ensure reproducible retention times and good peak shapes. A common starting point is a phosphate or acetate buffer.

3. Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase should be acquired. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the main peak and any impurities with similar chromophores.

Systematic Method Development Workflow

The following workflow illustrates a logical progression for developing and optimizing the HPLC method.

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocols

1. Initial Screening Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10-90% B in 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: Diode Array Detector (DAD), monitoring at the λmax of the analyte.

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

2. Method Optimization: A Comparative Study

To achieve optimal separation, a systematic study comparing different columns and mobile phase conditions should be performed. The goal is to maximize the resolution between the main peak and all potential impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Comparison |

| Column | C18 | C8 | Phenyl-Hexyl | To evaluate the effect of hydrophobicity and π-π interactions on selectivity.[8] |

| Mobile Phase pH | pH 3.0 (0.1% Formic Acid) | pH 7.0 (Phosphate Buffer) | pH 9.0 (Ammonium Bicarbonate) | To assess the impact of the analyte's ionization state on retention and peak shape. |

| Organic Modifier | Acetonitrile | Methanol | - | To compare the effect of solvent polarity and hydrogen bonding properties on separation.[8] |

The results of this comparative study will guide the selection of the final, optimized method.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[9][10][11]

1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9][10] Forced degradation studies are essential for demonstrating the stability-indicating nature of the method.[1][12][13][14][15]

The following stress conditions are typically applied:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 105 °C for 48 hours

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The chromatograms from the stressed samples should be evaluated for the resolution between the main peak and any degradation products.

Caption: Workflow for a forced degradation study to establish method specificity.

2. Linearity, Accuracy, and Precision

-

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.[10][16] This is typically evaluated over a range of 50% to 150% of the target concentration.

-

Accuracy: The closeness of the test results to the true value.[10][16] It is determined by analyzing samples with known concentrations of the analyte (spiked samples).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][16] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

3. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][16] This provides an indication of its reliability during normal usage. Typical variations include:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 2 °C)

-

Mobile phase pH (e.g., ± 0.2 units)

-

Mobile phase composition (e.g., ± 2% organic)

Final Optimized Method and Validation Summary

Based on the comparative studies, a final optimized method is established. The following table summarizes the validation results for a hypothetical optimized method.

| Validation Parameter | Acceptance Criteria | Results |

| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Passed |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | 0.8% 1.2% |

| Robustness | System suitability parameters remain within limits. | Passed |

| LOD & LOQ | Signal-to-Noise ratio of 3:1 and 10:1 respectively. | 0.01 µg/mL & 0.03 µg/mL |

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of this compound requires a systematic and scientific approach. By carefully considering the analyte's physicochemical properties, comparing different stationary and mobile phases, and performing a thorough validation according to ICH guidelines, a method that is fit for its intended purpose can be established. This guide has provided a comprehensive framework and practical insights to aid researchers in this critical aspect of drug development.

References

- Development of forced degradation and stability indic

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

- Forced Degradation Testing in Pharma - ResolveMass Labor

- A practical guide to forced degradation and stability studies for drug substances.

- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.

- BA Method Development: Polar Compounds - BioPharma Services.

- Reversed Phase HPLC Method Development - Phenomenex.

- HPLC-UV Method Development for Highly Polar Impurities - Resolian.

- ICH Guidelines for Analytical Method Valid

- N-(4-amino-2-methoxyphenyl)propanamide hydrochloride | 1609407-27-3.

- Reverse Phase Chrom

- ICH and FDA Guidelines for Analytical Method Valid

- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.

- Ich guidelines for valid

- This compound (C10H14N2O2) - PubChemLite.

- Understanding ICH Q2(R2)

- Chromatography Method Development For Impurity Analysis And Degrad

- Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8) - Cheméo.

- N-(2-amino-4-methoxyphenyl)nonanamide | C16H26N2O2 | CID 65449480 - PubChem.

- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.

- Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties - EPA.

- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC Intern

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. ijcrt.org [ijcrt.org]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. resolian.com [resolian.com]

- 5. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 6. N-(2-amino-4-methoxyphenyl)nonanamide | C16H26N2O2 | CID 65449480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromtech.com [chromtech.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 11. Ich guidelines for validation final | PPTX [slideshare.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. onyxipca.com [onyxipca.com]

- 16. actascientific.com [actascientific.com]

Spectroscopic Profiling of N-(2-amino-4-methoxyphenyl)propanamide: A Comparative NMR Guide

The following guide provides an in-depth spectroscopic profile of N-(2-amino-4-methoxyphenyl)propanamide , a specific di-substituted aniline derivative often utilized as a scaffold in medicinal chemistry (e.g., for local anesthetics or kinase inhibitors).[1]

This guide compares the target molecule against its structural analogs to assist in quality control and structural validation.

Executive Summary

This compound (Target) is a 1,2,4-trisubstituted benzene derivative.[1] Its structural verification relies on distinguishing the specific ortho-amino substitution pattern from common impurities like the des-amino analog (starting material derivative) or the acetyl analog (side-reaction byproduct).[1]

This guide provides a self-validating interpretation workflow, focusing on the diagnostic "Shielding-Deshielding" patterns in the aromatic region and the spin-spin coupling of the aliphatic side chain.[1]

Key Differentiators

| Feature | Target Molecule | Alternative A (Des-amino) | Alternative B (Acetyl analog) |

| Aromatic System | AMX (1,2,4-subst.)[1] | AA'BB' (1,4-subst.)[1][2] | AMX (1,2,4-subst.)[1][2] |

| Aliphatic Chain | Ethyl (Triplet + Quartet) | Ethyl (Triplet + Quartet) | Methyl (Singlet) |

| Exchangeable H | 1 Amide (NH) + 2 Amine (NH₂) | 1 Amide (NH) | 1 Amide (NH) + 2 Amine (NH₂) |

Structural Logic & Electronic Environment

To interpret the spectrum, we must first map the electronic effects governing the chemical shifts.[1][2]

-

Methoxy (-OCH₃) at C4: Strong Electron Donating Group (EDG) via resonance.[1] Significantly shields protons at C3 and C5.[1][3]

-

Amino (-NH₂) at C2: Strong EDG.[1][3] Shields C3 and C1.[1][3]

-

Propanamide (-NH-CO-Et) at C1: Weakly activating (EDG) but the carbonyl group creates a localized deshielding zone (anisotropy) affecting the proton at C6.[1][3]

Visualization: Structural Assignment Logic

Figure 1: Logic flow connecting substituent electronic effects to predicted chemical shift zones.[1][2]

Experimental Protocol (Self-Validating)

For robust comparison, DMSO-d₆ is the solvent of choice.[1] CDCl₃ often causes the amide and amine protons to broaden or disappear due to exchange rates, masking critical diagnostic peaks.[1][2]

Materials & Methods[2][3][4][5][6][7][8][9]

-

Sample Preparation: Dissolve 10 mg of this compound in 0.6 mL DMSO-d₆.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Referencing: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

1H NMR Spectral Interpretation

A. Aliphatic Region (The Side Chain)

This region confirms the propanamide identity against acetamide analogs.[1][3]

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 1.08 | Triplet ( | 3H | CH₃ (Propionyl) | Diagnostic for propanamide vs. acetamide.[1] |

| 2.32 | Quartet ( | 2H | CH₂ (Propionyl) | Coupled to the terminal methyl.[2] |

| 3.68 | Singlet | 3H | -OCH₃ (Methoxy) | Sharp, intense singlet.[1][2][3] |

B. Aromatic Region (The Fingerprint)

The 1,2,4-substitution pattern creates an AMX spin system.[1][2][3]

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Interpretation |

| 6.15 | Doublet ( | 1H | H3 | Most Upfield Aromatic. Located between two EDGs (NH₂ and OMe).[1] The small coupling is meta to H5.[1] |

| 6.35 | dd ( | 1H | H5 | Shielded by ortho-OMe.[1][2] Shows large ortho coupling to H6 and small meta coupling to H3.[1] |

| 7.15 | Doublet ( | 1H | H6 | Most Downfield Aromatic. Deshielded by the adjacent amide carbonyl.[1][3] |

C. Exchangeable Protons

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 4.80 | Broad Singlet | 2H | -NH₂ (Amine) | Disappears with D₂O shake.[1] Position varies with concentration.[1][3] |

| 9.10 | Broad Singlet | 1H | -NH- (Amide) | Downfield due to H-bonding and amide resonance.[1] |

13C NMR Spectral Interpretation

The Carbon-13 spectrum provides the "skeleton" verification.[1][3]

| Shift (δ ppm) | Type | Assignment | Structural Validation |

| 9.8 | CH₃ | Propionyl Methyl | Confirms chain length.[1] |

| 29.5 | CH₂ | Propionyl Methylene | Adjacent to Carbonyl.[1][3] |

| 55.1 | CH₃ | Methoxy Carbon | Standard shift for Ar-OCH₃.[1] |

| 101.5 | CH | C3 (Aromatic) | Highly shielded carbon (ortho to two N/O donors).[1][2][3] |

| 104.2 | CH | C5 (Aromatic) | Shielded by Oxygen.[1][2][3] |

| 126.5 | CH | C6 (Aromatic) | Less shielded.[1][2][3] |

| 118.0 | C_quat | C1 (Amide-bearing) | Ipso carbon.[1][3] |